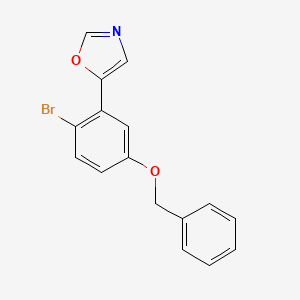

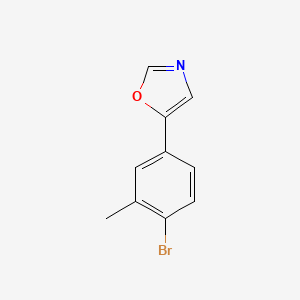

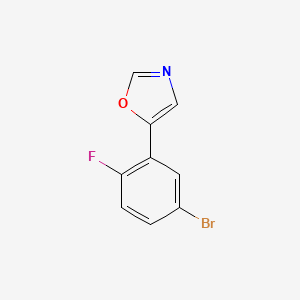

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

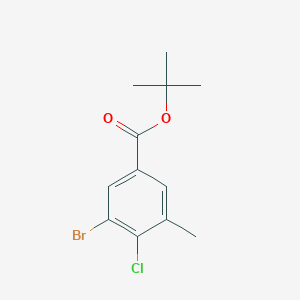

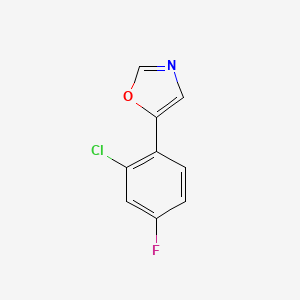

“5-(5-Bromo-2-fluorophenyl)-1,3-oxazole” is an important organic intermediate in medicinal chemistry . The compound is characterized by the presence of fluorine and bromine atoms on the benzene ring, which are active groups and can be used as active sites .

Synthesis Analysis

The compound was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) to understand the physicochemical properties of the compound . The frontier molecular orbitals and molecular electrostatic potentials of the compound were also analyzed .Chemical Reactions Analysis

The compound is an important organic intermediate in medicinal chemistry. The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-2-fluorophenylacetic acid”, suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

The compound 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole is an important organic intermediate in medicinal chemistry . The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .

Mode of Action

It is known that halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Given its role as an organic intermediate in medicinal chemistry , it is likely involved in the synthesis of various biologically active compounds. These compounds could potentially affect a wide range of biochemical pathways, depending on their specific structures and targets.

Result of Action

As an organic intermediate in medicinal chemistry , it is likely used in the synthesis of various biologically active compounds. The effects of these compounds would depend on their specific structures and targets.

Propiedades

IUPAC Name |

5-(5-bromo-2-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWABNIISXNNBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CN=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.